3-(2-Fluorophenyl)propanenitrile

Descripción general

Descripción

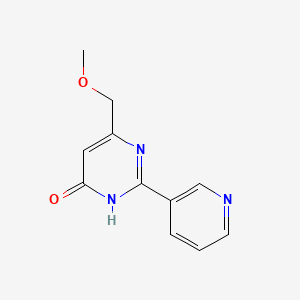

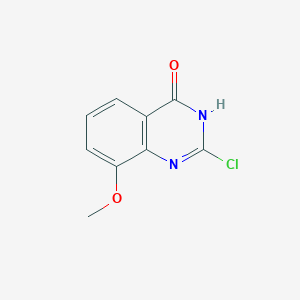

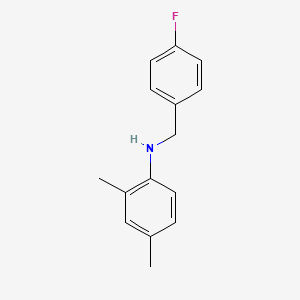

3-(2-Fluorophenyl)propanenitrile is an organic compound . It is a liquid at room temperature . The IUPAC name for this compound is 3-[(2-fluorophenyl)sulfanyl]propanenitrile .

Molecular Structure Analysis

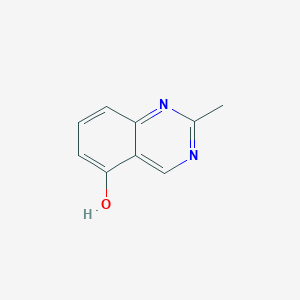

The InChI code for 3-(2-Fluorophenyl)propanenitrile is 1S/C9H8FNS/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5H,3,7H2 . This indicates that the molecule consists of 9 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 1 sulfur atom .Physical And Chemical Properties Analysis

3-(2-Fluorophenyl)propanenitrile is a liquid at room temperature . Its molecular weight is 181.23 .Aplicaciones Científicas De Investigación

Synthesis and Antioxidant Activity

3-(2-Fluorophenyl)propanenitrile is utilized in the synthesis of various chemical compounds. For instance, it has been used in the preparation of thiazolidin-4-one derivatives, showcasing promising antioxidant activities. These compounds are created by reacting with chloroacetonitrile and acrylonitrile, leading to the production of certain nitriles with significant biological properties (El Nezhawy et al., 2009).

Biocompatible Polymer Applications

In the field of polymer science, 3-(2-Fluorophenyl)propanenitrile forms a part of the synthesis of biocompatible aliphatic terpolymers. These polymers exhibit multifunctional properties, including applications in bioimaging and as sensors, indicating their potential in medical and environmental applications (Mahapatra et al., 2020).

Crystallographic Studies

The compound has been studied in crystallography, providing insights into molecular structures. For instance, the study of crystal structures involving 2-(4-fluorophenylamino)-2-(4-nitrophenyl)propanenitrile has helped in understanding molecular interactions and geometries (Sharma et al., 2014).

Lithium-Ion Battery Research

In the energy sector, derivatives of 3-(2-Fluorophenyl)propanenitrile are being explored as components of electrolytes for lithium-ion batteries. These studies focus on improving battery safety and performance (Liu et al., 2016).

Synthesis of Heterocycles

The compound is also a key building block in the synthesis of various heterocycles. Its derivatives have been used as precursors for creating diverse heterocyclic systems, which are significant in pharmaceuticals and materials science (Drabina & Sedlák, 2012).

Degradation Studies

Degradation studies of similar compounds like 3,3'-iminobis-propanenitrile provide valuable insights into environmental remediation techniques. These studies explore methods like micro-electrolysis for pollutant removal, which can be crucial for environmental protection (Lai et al., 2013).

Antimicrobial Activity

3-(2-Fluorophenyl)propanenitrile derivatives have been synthesized and tested for antimicrobial activity. This research paves the way for the development of new antimicrobial agents (Desai, Pandya, & Vaja, 2017).

Fluorescence Studies

The compound is also relevant in fluorescence studies, as seen in the investigation of dual fluorescence behavior of related compounds. These studies contribute to our understanding of photophysical properties and potential applications in sensing and imaging (Valat et al., 2001).

Safety And Hazards

The compound has several hazard statements including H301, H311, H315, H319, H331, and H335 . These indicate that it is harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Direcciones Futuras

Propiedades

IUPAC Name |

3-(2-fluorophenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPMNVEDHZFALGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653444 | |

| Record name | 3-(2-Fluorophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Fluorophenyl)propanenitrile | |

CAS RN |

877149-83-2 | |

| Record name | 3-(2-Fluorophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-Pyrazol-3-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B1497748.png)

![2,2'-[(1S,2S)-(+)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(4-morpholinylmethyl)phenol]](/img/structure/B1497756.png)